BenchChemオンラインストアへようこそ!

2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine

Kinase Inhibition Structure-Activity Relationship Pteridine Scaffold

This compound is a structurally unique pteridine featuring a 4-benzylpiperazine at C2 and a 4-chlorophenylamino group at C4, a substitution pattern not found in standard inhibitors like SD-208. It serves as a novel chemical probe for broad-panel kinase selectivity screening, aiding identification of unique inhibition profiles. As a strategic SAR tool in the immunosuppressive pteridine series, it enables mapping of the 4-(4-chlorophenylamino) substituent's contribution to potency and selectivity. Its non-canonical hinge-binding motif makes it valuable for crystallographic and biophysical studies of allosteric kinase mechanisms. Researchers must verify exact identity for reproducible results due to stringent SAR requirements.

Molecular Formula C23H22ClN7
Molecular Weight 431.93
CAS No. 946289-19-6
Cat. No. B2445678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
CAS946289-19-6
Molecular FormulaC23H22ClN7
Molecular Weight431.93
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29)
InChIKeyDSWJOYRBUFVMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 15 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine (CAS 946289-19-6): Structural and Pharmacological Baseline for Procurement Selection


2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is a synthetic, trisubstituted pteridine derivative characterized by a 4-benzylpiperazine moiety at the 2-position and a 4-chlorophenylamino group at the 4-position of the pteridine core [1]. This specific substitution pattern places it within a class of compounds investigated for kinase inhibition and immunomodulation, as outlined in foundational patents for immunosuppressive pteridine derivatives [2]. The compound is offered primarily as a research chemical for exploratory medicinal chemistry and biochemical investigations, with a typical catalog purity of 95%+ and a molecular weight of 431.93 g/mol (C23H22ClN7) [1].

Why Generic Substitution Fails for 2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine: The Criticality of 2,4-Disubstitution


Simple substitution with another in-class pteridine derivative cannot guarantee equivalent biological outcomes due to the highly specific structure-activity relationships (SAR) governing this scaffold. The compound's unique combination of a flexible 4-benzylpiperazine at position 2 and a lipophilic 4-chlorophenylamino group at position 4 is not replicated in closely related analogs like SD-208, which features a 5-chloro-2-fluorophenyl group and a 4-pyridylamino substitution . Patent literature explicitly highlights the 'unexpectedly desirable pharmaceutical properties' of specific trisubstituted pteridines, indicating that small structural modifications can lead to significant differences in potency and selectivity profiles [1]. Therefore, using a generic pteridine scaffold without verifying this exact substitution pattern risks fundamental alterations in kinase inhibition profile, immunosuppressive potency, and target selectivity, making direct compound identity verification essential for reproducible research.

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine vs. Comparator Pteridine Analogs


Structural Differentiation from SD-208: 4-Benzylpiperazine vs. 4-Pyridylamino Motif

The target compound is structurally differentiated from the well-characterized dual TGF-βRI/PKD inhibitor SD-208. While SD-208 features a 5-chloro-2-fluorophenyl group at position 2 and a 4-pyridylamino group at position 4 of the pteridine core, the target compound possesses a 4-benzylpiperazine at position 2 and a 4-chlorophenylamino group at position 4 [1]. This structural divergence directly impacts the hinge-binding pharmacophore and solvent-exposed region interactions, which are critical determinants of kinase selectivity. The 4-benzylpiperazine moiety introduces a basic nitrogen and enhanced conformational flexibility absent in SD-208's pyridylamino group, potentially enabling distinct hydrogen-bonding and hydrophobic pocket interactions.

Kinase Inhibition Structure-Activity Relationship Pteridine Scaffold

Class-Level Immunosuppressive Activity: Potential Differentiation via MLR and TNF-α Assays

The compound belongs to a class of 2-amino-4-N-piperazinyl-6-aryl-pteridine derivatives that have demonstrated potent immunosuppressive activity in standardized in vitro assays [1]. The most potent analogs in this class, featuring a 6-(3,4-dimethoxyphenyl) substitution, displayed low nanomolar IC50 values in the Mixed Lymphocyte Reaction (MLR) assay and potent anti-inflammatory activity in the Tumor Necrosis Factor (TNF) assay, exemplified by a reference compound (IV) with an IC50 of 3.8 nM in the MLR and 80 nM in TNF-α inhibition [2]. The target compound, bearing a unique 4-chlorophenylamino group instead of a 6-aryl substituent, represents a structural departure within this class, and its specific IC50 values in these assays have not been reported in the identified public literature.

Immunosuppression Mixed Lymphocyte Reaction TNF-alpha Inhibition

Kinase Profiling: Differentiation from PKD-Selective SD-208 via Structural Determinants

The compound SD-208 has been characterized as an ATP-competitive inhibitor of Protein Kinase D (PKD1/2/3) and TGF-βRI with an IC50 of 48-49 nM for TGF-βRI and demonstrated anti-proliferative effects in prostate cancer cells at micromolar concentrations (IC50 ~30 µM in PC3 cells) [1]. This activity is attributed to its specific 2-(5-chloro-2-fluorophenyl)-4-(pyridin-4-ylamino)pteridine structure. The target compound’s benzylpiperazine moiety, which lacks the pyridyl nitrogen capable of forming a critical hinge-region hydrogen bond, predicts a fundamentally different kinase selectivity profile. Although no direct kinase inhibition data is available for the target compound, its structural divergence from SD-208 at the hinge-binding region strongly implies that it will not phenocopy SD-208's PKD/TGF-βRI inhibition profile.

Protein Kinase D TGF-beta Receptor Kinase Selectivity

Validated Research Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine Based on Structural and Class Evidence


Exploratory Kinase Selectivity Profiling Against a Broad Panel

Given its structurally distinct benzylpiperazine hinge-binding motif compared to the well-characterized SD-208, this compound is ideally suited as a novel chemical probe for broad-panel kinase selectivity screening. Its unique scaffold can be used to identify new kinase inhibition profiles not covered by existing 2,4-disubstituted pteridine inhibitors, potentially revealing novel therapeutic targets or chemical biology tools.

Structure-Activity Relationship (SAR) Expansion of Pteridine-Based Immunosuppressants

As a class member of the 2-amino-4-N-piperazinyl-pteridine immunosuppressive series, this compound serves as a strategic SAR tool. By comparing its activity in MLR and TNF-α assays (once experimentally determined) with that of the reference 6-(3,4-dimethoxyphenyl) analogs exhibiting low nM IC50 values, researchers can map the contribution of the 4-(4-chlorophenylamino) substituent to immunosuppressive potency and selectivity.

Chemical Probe for Allosteric or Alternative Binding Mode Investigation

The absence of a classical hinge-binding heterocycle (e.g., pyridine) in the target compound, as found in SD-208, suggests it may engage kinases through a non-canonical binding mode. It is therefore a valuable investigative tool for crystallography and biophysical studies aimed at discovering allosteric kinase inhibition mechanisms or unique type II/III binding modes within the pteridine chemotype.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.